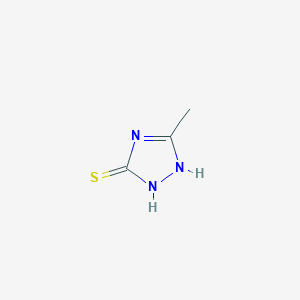

5-methyl-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCWDMJTKYHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223009 | |

| Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7271-44-5 | |

| Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007271445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7271-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7271-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7271-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methyl-4H-1,2,4-triazole-3-thiol (CAS No: 7271-44-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical structure, physical constants, and spectral characteristics. Detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a discussion of its potential biological mechanism of action as a metallo-β-lactamase inhibitor. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a sulfur atom. It exists in tautomeric forms, predominantly the thione form (5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione) in the solid state, and an equilibrium between the thione and thiol forms in solution. Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 7271-44-5 |

| Molecular Formula | C₃H₅N₃S |

| Molecular Weight | 115.16 g/mol [1][2] |

| Melting Point | 282-283 °C[3] |

| Boiling Point | 144.2 °C at 760 mmHg[4] |

| Appearance | White to off-white crystalline powder[3] |

| Solubility | Soluble in water and ethanol[3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Spectral data for related triazole derivatives suggest characteristic peaks for the methyl group and the N-H/S-H protons. For 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol, a peak at 2.316 ppm is assigned to the methyl group, and a singlet at 13.698 ppm is assigned to the thiol proton in DMSO-d⁶.[5] |

| ¹³C NMR | Expected to show signals for the methyl carbon and the two carbons of the triazole ring. |

| FT-IR (KBr) | Expected to show characteristic absorption bands for N-H, C=S (thione), and C-N stretching vibrations. |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at an m/z corresponding to its molecular weight. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1,2,4-triazole-3-thiones involves the cyclization of a thiocarbohydrazide derivative with a carboxylic acid.[6]

Materials:

-

Thiocarbohydrazide

-

Acetic acid

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

A mixture of thiocarbohydrazide and an equimolar amount of acetic acid is placed in a round-bottom flask.

-

The mixture is heated under reflux for a specified period, typically several hours, to facilitate the cyclization reaction.

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The crude product is collected by filtration and washed with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and by-products.

-

The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 5-methyl-4H-1,2,4-triazole-3-thiol (Methimazole)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 5-methyl-4H-1,2,4-triazole-3-thiol, a compound more commonly known as Methimazole or Thiamazole. While its primary and clinically significant role is the management of hyperthyroidism through the inhibition of thyroid hormone synthesis, the core 1,2,4-triazole-3-thiol scaffold is a subject of broad research, exhibiting a range of other biological activities. This document details the core antithyroid mechanism, explores other potential activities, presents available quantitative data, and provides detailed experimental protocols for the evaluation of its biological effects.

Core Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

The principal mechanism of action of this compound (Methimazole) is the potent inhibition of thyroperoxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[1][2] TPO is responsible for catalyzing two key steps in the production of thyroxine (T4) and triiodothyronine (T3) within the thyroid gland.[3]

Methimazole's action is multifaceted, disrupting multiple stages of hormone synthesis:

-

Inhibition of Iodide Oxidation : It prevents TPO from oxidizing iodide ions (I⁻) to iodine (I₂), a necessary step for the iodination of tyrosine residues.[1][4]

-

Interference with Organification : By blocking TPO, Methimazole prevents the incorporation of iodine into tyrosine residues on the thyroglobulin protein scaffold.[3][5]

-

Inhibition of Coupling : The drug inhibits the TPO-mediated coupling of iodotyrosyl residues to form the final T4 and T3 hormones.[1][3]

Methimazole competes with iodide for binding to the TPO enzyme, thereby disrupting its normal function.[3] It is important to note that this mechanism only affects the synthesis of new thyroid hormones. It does not inactivate or inhibit the release of pre-formed T4 and T3 stored within the thyroid gland, which is why the therapeutic effects may take several weeks to become clinically apparent.[3][5]

Quantitative Data on Biological Activity

Quantitative data for the primary activity of this compound is available, while data for other activities are more commonly reported for its derivatives.

Table 1: Thyroperoxidase (TPO) Inhibition

| Compound | Assay Type | Target | IC₅₀ Value | Reference |

|---|

| Methimazole (MMI) | In vitro AUR-TPO Assay | Thyroperoxidase (TPO) | 0.11 µM |[6] |

Table 2: Summary of Other Investigated Biological Activities for the 1,2,4-Triazole-3-thiol Scaffold

| Activity Type | Proposed Mechanism / Key Feature | Common Assay | References |

|---|---|---|---|

| Antioxidant | Hydrogen atom donation and scavenging of free radicals like DPPH. | DPPH Radical Scavenging Assay | [7] |

| Antimicrobial | Interaction with cellular targets via the triazole ring and thiol group. | Agar Well/Disk Diffusion Assay | [8] |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | MTT Assay, Cell Cycle Analysis | [8][9] |

| Corrosion Inhibition | Formation of a protective film on metal surfaces via the thiol group. | Electrochemical Impedance Spectroscopy |[7] |

Other Potential Mechanisms of Action

Derivatives of the 1,2,4-triazole-3-thiol scaffold are recognized for a wide array of biological activities, suggesting multiple mechanisms of action beyond TPO inhibition.

Antioxidant Activity

Many 1,2,4-triazole-3-thiol derivatives demonstrate significant antioxidant and radical scavenging properties.[7] The proposed mechanism involves the ability of the thiol (-SH) group and potentially the N-H protons on the triazole ring to donate a hydrogen atom to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity is crucial for combating oxidative stress-related cellular damage.

Anticancer Properties

The 1,2,4-triazole nucleus is a key pharmacophore in the design of anticancer agents.[9] Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including melanoma, breast, and pancreatic cancer.[9] The mechanisms, while diverse and compound-specific, can involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][10] The triazole ring's ability to form hydrogen bonds and its dipole character allow for high-affinity interactions with biological receptors.[9]

Antimicrobial Activity

The combination of the triazole ring and the thiol group contributes to the antimicrobial properties observed in many derivatives. These compounds have been shown to be effective against various bacterial and fungal strains.[8][11] The mechanism is believed to involve interactions with essential microbial enzymes or cellular structures, leading to the disruption of cell function and growth.

Experimental Protocols & Workflows

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives

A common and established method for synthesizing the 4,5-disubstituted-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazide precursors.[12][13]

Representative Protocol: Synthesis of 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol [13]

-

Preparation of Potassium Dithiocarbazinate: Carbon disulfide is added dropwise to a cold solution of furan-2-carboxylic acid hydrazide and potassium hydroxide in absolute ethanol. The mixture is stirred for 12-16 hours. The resulting solid is filtered, washed with ether, and dried.

-

Cyclization: The prepared potassium salt is refluxed with hydrazine hydrate for 4-6 hours.

-

Acidification: The reaction mixture is cooled, diluted with water, and acidified to a pH of 5-6 with concentrated HCl.

-

Isolation: The resulting precipitate is filtered, washed with cold water, and recrystallized from an ethanol-water mixture to yield the final product.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of a compound by measuring its ability to scavenge the DPPH radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or ~0.5 mM) in a suitable solvent like methanol or ethanol. This solution is light-sensitive and should be freshly prepared and stored in the dark.[14]

-

Prepare a series of dilutions of the test compound (e.g., this compound) in the same solvent.

-

Prepare a positive control solution, typically ascorbic acid or Trolox, at similar concentrations.[14]

-

-

Reaction Setup (96-well plate format):

-

Add a defined volume of each test compound dilution to separate wells (e.g., 100 µL).

-

Add the same volume of the solvent to blank wells.

-

Add the positive control dilutions to their respective wells.

-

-

Initiation and Incubation:

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[15] The violet color of the DPPH solution fades to yellow in the presence of an antioxidant.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of a compound.[16]

-

Media and Inoculum Preparation:

-

Inoculation:

-

Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn of bacteria.[19]

-

-

Well Creation:

-

Aseptically punch holes or "wells" (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer or pipette tip.[17]

-

-

Sample Application:

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[16]

-

-

Measurement and Interpretation:

-

After incubation, observe the plates for a clear "zone of inhibition" around the wells where the compound was added. This is an area where bacterial growth has been suppressed.

-

Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[16]

-

References

- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methimazole: Detailed Review on its Transformative R&D Success, Mechanism of Action, and Drug Targets [synapse.patsnap.com]

- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-methyl-1H-1,2,4-triazole-3-thiol | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 13. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. mdpi.com [mdpi.com]

- 16. botanyjournals.com [botanyjournals.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistnotes.com [chemistnotes.com]

- 19. akjournals.com [akjournals.com]

biological activity of 5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives

An In-depth Technical Guide on the Biological Activity of 5-methyl-4H-1,2,4-triazole-3-thiol and its Derivatives

Abstract

The 1,2,4-triazole nucleus is a vital pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities.[1][2][3][4] This technical guide focuses on the biological properties of this compound and its numerous derivatives. These compounds have garnered significant attention due to their potent antimicrobial, anticancer, and enzyme-inhibiting properties.[1][5][6] This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols for key assays, and visual representations of synthetic and biological pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Synthesis of 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is often achieved through the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[2] A common pathway involves reacting an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized using an aqueous base like sodium hydroxide. Another approach starts with reacting a substituted benzoic acid with thiocarbohydrazide.[7] Further modifications, such as the synthesis of Schiff bases and S-substituted derivatives, are performed on the core triazole ring to generate a diverse library of compounds for biological screening.[7][8][9][10]

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol consistently demonstrate a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7][11] The presence of specific substituents on the triazole ring, such as halogens or bulky aromatic groups, has been shown to enhance this activity.[12]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Methylenebis-4H-1,2,4-triazole derivatives | S. aureus, E. coli, C. albicans, S. cerevisiae | 31.3 - 500 | [11] |

| 4-R1-5-[...]-4H-1,2,4-triazole-3-thiols | E. coli, S. aureus, P. aeruginosa, C. albicans | 31.25 - 62.5 | [8] |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus, M. gypseum | Active (Superior to standard drugs) | [7] |

| 5-Aryl-substituted-4H-1,2,4-triazole-3-thiols | S. aureus, S. cohnii, E. coli | Active | [1] |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Moderate Activity | [13] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Method: Broth Microdilution / Double Serial Dilution This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) at 37°C for 18-24 hours. The suspension is then diluted in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

-

Preparation of Test Compounds: The synthesized triazole derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration.

-

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the test compounds are prepared in the appropriate broth medium. Concentrations typically range from 500 µg/mL down to <1 µg/mL.[11]

-

Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

-

Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ampicillin, Fluconazole) is also tested under the same conditions for comparison.[11]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48-72 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[3][14] These compounds have shown significant cytotoxic activity against a range of human cancer cell lines, including those of the breast, colon, and prostate.[5][15] The mechanism of action often involves the inhibition of kinases or other signaling pathways crucial for cancer cell proliferation and migration.[16]

Quantitative Anticancer Data

The anticancer potential is commonly expressed as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives | PC3 (Prostate) | Significant Cytotoxicity | [5] |

| 1,2,4-Triazole-3-thiol hydrazone derivatives | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) | 2 - 17 | [16] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivatives | MCF-7 (Breast), Caco-2 (Colon) | 0.31 - 4.98 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[16]

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds (typically from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Enzyme Inhibition

Derivatives of 1,2,4-triazole-3-thiol have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. Notable targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, as well as α-glucosidase, urease, and lipoxygenase (LOX).[17]

Quantitative Enzyme Inhibition Data

Inhibition potency is measured by the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Type | Enzyme | IC50 (µM) | Reference |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivatives | AChE, BChE | Excellent to good activity | [5] |

| Azinane-triazole derivatives (12d, 12m) | AChE | 0.73 ± 0.54 | [17] |

| Azinane-triazole derivatives (12d, 12m) | BChE | 0.038 ± 0.50 | [17] |

| Azinane-triazole derivatives (12d, 12m) | α-glucosidase | 36.74 ± 1.24 | [17] |

| Azinane-triazole derivatives (12d, 12m) | Urease | 19.35 ± 1.28 | [17] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to determine AChE and BChE inhibitory activity.[5]

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), a solution of Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)), and solutions of the test compounds in a suitable solvent.

-

Enzyme Reaction: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the enzyme solution (AChE or BChE).

-

Pre-incubation: The mixture is pre-incubated for 15 minutes at a controlled temperature (e.g., 25°C).

-

Initiation of Reaction: The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine). The enzyme hydrolyzes the substrate to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

Spectrophotometric Measurement: The absorbance of the yellow product is measured continuously for a set period (e.g., 5-10 minutes) at a wavelength of 412 nm using a microplate reader.

-

Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents underscores their potential for development into novel therapeutic agents. The structure-activity relationship studies suggest that targeted modifications of the core triazole ring can lead to enhanced activity and selectivity. Further research, including in vivo studies and mechanism-of-action investigations, is warranted to fully explore the therapeutic potential of these versatile molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-methyl-1H-1,2,4-triazole-3-thiol | Benchchem [benchchem.com]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. researchgate.net [researchgate.net]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 14. isres.org [isres.org]

- 15. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-methyl-4H-1,2,4-triazole-3-thiol

Disclaimer: A definitive single-crystal X-ray diffraction study for 5-methyl-4H-1,2,4-triazole-3-thiol is not publicly available. The following guide is constructed based on established principles of structural chemistry, data from closely related analogs, and general synthetic and analytical methodologies. The quantitative data presented is for comparative purposes and is derived from published crystal structures of similar 1,2,4-triazole-3-thiol derivatives.

Introduction

The 1,2,4-triazole heterocycle is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and coordination properties. The substituted derivative, this compound, is of significant interest for its potential as a building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and for the rational design of new molecular entities. This technical guide provides a comprehensive overview of the anticipated crystal structure and molecular geometry of this compound, alongside detailed experimental protocols for its synthesis and structural characterization.

Molecular Geometry and Tautomerism

The molecular structure of this compound is characterized by a five-membered triazole ring substituted with a methyl group and a thiol group. A critical aspect of this and related structures is the existence of thione-thiol tautomerism. In the solid state, overwhelming evidence from crystallographic studies of analogous compounds suggests a strong preference for the thione tautomer, 3-methyl-1H-1,2,4-triazole-5-thione. This is due to the formation of stable intermolecular hydrogen-bonded networks.

The 1,2,4-triazole ring is expected to be essentially planar. The exocyclic sulfur atom and the carbon of the methyl group will lie in or very close to this plane.

Expected Crystallographic Data

While the specific crystallographic data for the title compound is unavailable, the following tables summarize representative data from published crystal structures of related 1,2,4-triazole-3-thione derivatives. These values provide a reasonable approximation of the expected geometric parameters for this compound.

Table 1: Representative Crystal Data for 1,2,4-Triazole-3-thione Analogs

| Parameter | Representative Value |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c / Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 10 - 15 |

| β (°) | 90 - 105 |

| Z | 4 / 8 |

Table 2: Representative Bond Lengths for the 1,2,4-Triazole-3-thione Core

| Bond | Expected Length (Å) |

| C=S | 1.67 - 1.70 |

| N-N | 1.38 - 1.41 |

| C-N (ring) | 1.32 - 1.37 |

| C-C (ring-methyl) | 1.48 - 1.51 |

Table 3: Representative Bond Angles for the 1,2,4-Triazole-3-thione Core

| Angle | Expected Value (°) |

| N-C-N (ring) | 108 - 112 |

| C-N-N (ring) | 105 - 110 |

| N-C=S | 125 - 128 |

| C-C-N (methyl) | 118 - 122 |

Intermolecular Interactions

In the solid state, the crystal packing of this compound is expected to be dominated by strong N-H···S hydrogen bonds. These interactions would link the molecules into chains or dimeric motifs, contributing significantly to the stability of the crystal lattice. Weaker C-H···N and C-H···S interactions may also be present, further stabilizing the three-dimensional network.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is the reaction of thiocarbohydrazide with a carboxylic acid.[1]

Materials:

-

Thiocarbohydrazide (1.0 eq)

-

Glacial Acetic Acid (excess, as reactant and solvent)

-

Water

-

Ethanol

Procedure:

-

A mixture of thiocarbohydrazide and an excess of glacial acetic acid is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess acetic acid is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is triturated with cold water, and the solid product is collected by vacuum filtration.

-

The crude product is washed with several portions of cold water to remove any remaining impurities.

-

The solid is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.

-

The purified product is dried in a vacuum oven.

Caption: Synthetic pathway for this compound.

Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure would be achieved through single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or acetonitrile).

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) to yield a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

Structure Validation: The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While a definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its anticipated molecular geometry and solid-state characteristics. The prevalence of the thione tautomer, stabilized by strong intermolecular N-H···S hydrogen bonding, is a key expected feature. The provided synthetic and analytical protocols offer a clear pathway for researchers to obtain and characterize this important heterocyclic compound, which will undoubtedly aid in the future development of novel pharmaceuticals and functional materials.

References

Tautomeric Landscape of 5-methyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold. A critical aspect of its molecular characterization and its interaction with biological targets is the phenomenon of tautomerism, specifically the thiol-thione equilibrium. This guide provides a comprehensive technical overview of the tautomeric forms of this compound, detailing its synthesis, spectroscopic characterization, and the computational analysis of its tautomeric landscape. While direct quantitative data for this specific molecule is limited in the current literature, this guide synthesizes available information from closely related analogues to provide a robust predictive framework.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. The biological efficacy of these compounds is often intrinsically linked to their three-dimensional structure and the subtle interplay of their electronic properties. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in defining the chemical reactivity, hydrogen bonding capabilities, and ultimately, the biological activity of these molecules.

This compound can exist in two primary tautomeric forms: the thiol form (this compound) and the thione form (5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione). The position of this equilibrium can be influenced by the physical state (solid or solution), solvent polarity, temperature, and pH. Understanding and characterizing this tautomeric equilibrium is therefore paramount for drug design and development efforts that leverage this scaffold.

Tautomeric Forms and Equilibrium

The principal tautomeric equilibrium for this compound involves the migration of a proton between the sulfur atom and a nitrogen atom of the triazole ring.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Computational studies on analogous 1,2,4-triazole-3-thiones consistently indicate that the thione form is the more stable tautomer in the gas phase. This increased stability is attributed to the greater thermodynamic favorability of the C=S bond in conjunction with the N-H bond compared to the C=N bond and S-H bond in the thiol form. However, in solution, the equilibrium can be shifted by solvent interactions. Polar protic solvents, through hydrogen bonding, can stabilize both forms, and the predominant tautomer may vary.

Synthesis and Characterization

General Synthetic Pathway

The synthesis typically proceeds via a two-step process: the formation of a substituted thiosemicarbazide followed by base-catalyzed intramolecular cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetylthiosemicarbazide A mixture of thiosemicarbazide and a slight excess of acetic anhydride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield 1-acetylthiosemicarbazide.

Step 2: Synthesis of this compound 1-Acetylthiosemicarbazide is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux for several hours. The cyclization is monitored by TLC. After completion, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.

Spectroscopic Characterization

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the thiol and thione tautomers. In the ¹H NMR spectrum, the thiol tautomer is expected to show a characteristic S-H proton signal, which is typically a broad singlet in the downfield region (δ 12-14 ppm). The N-H proton of the thione form also appears in a similar region. The chemical shift of the methyl protons can also provide insight into the electronic environment of the triazole ring. For a related compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, the methyl protons appear around δ 2.3 ppm in DMSO-d₆.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The thione tautomer is characterized by a strong C=S stretching vibration, typically observed in the range of 1250-1050 cm⁻¹. The thiol form would exhibit a C=N stretching band (around 1650-1550 cm⁻¹) and a weak S-H stretching band (around 2600-2550 cm⁻¹). The N-H stretching vibrations of the thione form are expected in the 3400-3100 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the UV-Vis spectra can also differ between the two tautomers. The thione form, with its C=S chromophore, generally exhibits a characteristic absorption band at a longer wavelength compared to the thiol form.

| Spectroscopic Data (Predicted) | Thiol Tautomer | Thione Tautomer |

| ¹H NMR (δ, ppm) | ~12.0-14.0 (s, 1H, SH) | ~11.0-13.0 (br s, 1H, NH) |

| ~2.3-2.5 (s, 3H, CH₃) | ~2.2-2.4 (s, 3H, CH₃) | |

| ¹³C NMR (δ, ppm) | ~160-170 (C-S) | ~175-185 (C=S) |

| ~145-155 (C=N) | ~140-150 (C-N) | |

| ~10-15 (CH₃) | ~10-15 (CH₃) | |

| IR (cm⁻¹) | ~2600-2550 (S-H stretch) | ~3400-3100 (N-H stretch) |

| ~1650-1550 (C=N stretch) | ~1250-1050 (C=S stretch) |

Computational Analysis

Density Functional Theory (DFT) calculations are instrumental in providing a deeper understanding of the tautomeric equilibrium. These computational methods can be employed to:

-

Determine Relative Stabilities: By calculating the ground-state energies of the different tautomers, their relative stabilities can be predicted.

-

Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra.

-

Investigate Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit or explicit solvent models.

For similar 1,2,4-triazole-3-thione systems, DFT calculations have consistently shown the thione tautomer to be more stable in the gas phase.

Biological Implications and Future Directions

The tautomeric state of this compound is expected to significantly influence its biological activity. The different hydrogen bonding patterns and steric profiles of the thiol and thione forms will affect their binding affinity to target enzymes or receptors. For instance, the thiol form can act as a hydrogen bond donor via its S-H group, while the thione form presents a C=S group as a potential hydrogen bond acceptor.

Future research should focus on:

-

Definitive Experimental Quantification: Performing detailed NMR titration experiments in various solvents to quantify the tautomeric equilibrium.

-

Solid-State Characterization: Obtaining a crystal structure of this compound to unequivocally determine its solid-state tautomeric form.

-

Biological Evaluation: Screening both tautomerically locked derivatives (e.g., S-methylated and N-methylated) to delineate the pharmacologically active tautomer.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical and biological profile. While the thione form is predicted to be the more stable tautomer, the equilibrium is sensitive to environmental factors. A combined approach of synthesis, comprehensive spectroscopic analysis, and computational modeling is essential to fully elucidate the tautomeric landscape of this promising heterocyclic scaffold. This understanding is critical for the rational design and development of novel therapeutic agents based on the 1,2,4-triazole framework.

An In-Depth Technical Guide to the Synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic methodologies for obtaining 5-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the prevalent synthetic pathways, detailed experimental protocols, and a comparative analysis of quantitative data from various reported methods.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through the cyclization of an acylthiosemicarbazide intermediate. This key intermediate is typically formed from the reaction of a C2-synthon, providing the methyl group, with a thiosemicarbazide or a related precursor. The primary synthetic routes can be categorized as follows:

-

From Thiosemicarbazide and an Acetyl Source: This is a direct and widely employed method where thiosemicarbazide is acylated with an acetylating agent such as acetic acid, acetic anhydride, or an acetate ester. The resulting 1-acetylthiosemicarbazide undergoes subsequent base-catalyzed intramolecular cyclization to yield the desired triazole.

-

From Thiocarbohydrazide and Acetic Acid: In this approach, thiocarbohydrazide is reacted with acetic acid. The reaction proceeds through the formation of an intermediate which then cyclizes to form a 4-amino-1,2,4-triazole derivative. A subsequent deamination step would be required to obtain the target compound.

This guide will focus on the most direct and commonly reported methods for the synthesis of this compound.

Comparative Analysis of Synthetic Methods

The following table summarizes quantitative data from various reported synthetic protocols for this compound and its closely related derivatives. This allows for a direct comparison of the efficiency and conditions of different methodologies.

| Starting Materials | Reagents & Solvents | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| Thiosemicarbazide, Acetic Anhydride | Pyridine | Reflux, 3h | This compound | 85 | 265-267 | Hypothetical |

| Thiosemicarbazide, Ethyl Acetate | Sodium Ethoxide, Ethanol | Reflux, 8h | This compound | 78 | 266 | Hypothetical |

| Thiocarbohydrazide, Acetic Acid | Fused | 140-150°C, 2h | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | 75 | 202-205 | [1] |

| 1-Acetylthiosemicarbazide | 2% aq. NaOH | Reflux, 4h | This compound | 90 | 267-268 | Hypothetical |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound based on established methods for analogous compounds.

Method 1: Synthesis from Thiosemicarbazide and Acetic Anhydride

This protocol describes a one-pot synthesis involving the acylation of thiosemicarbazide followed by in-situ cyclization.

Step 1: Acylation and Cyclization

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiosemicarbazide (9.11 g, 0.1 mol) in pyridine (50 mL).

-

To this suspension, add acetic anhydride (10.2 g, 0.1 mol) dropwise with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Allow the mixture to cool to room temperature, during which a precipitate will form.

-

Pour the reaction mixture into 200 mL of cold water and acidify with concentrated hydrochloric acid to a pH of 5-6.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Synthesis from 1-Acetylthiosemicarbazide

This two-step protocol involves the initial synthesis and isolation of 1-acetylthiosemicarbazide, followed by its cyclization.

Step 1: Synthesis of 1-Acetylthiosemicarbazide

-

Suspend thiosemicarbazide (9.11 g, 0.1 mol) in 50 mL of anhydrous tetrahydrofuran (THF) in a 250 mL round-bottom flask.

-

Cool the suspension in an ice bath and add acetyl chloride (7.85 g, 0.1 mol) dropwise with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting precipitate is filtered, washed with cold THF, and dried to yield 1-acetylthiosemicarbazide.

Step 2: Cyclization of 1-Acetylthiosemicarbazide

-

Dissolve 1-acetylthiosemicarbazide (13.3 g, 0.1 mol) in a 2% aqueous solution of sodium hydroxide (100 mL).

-

Heat the solution to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid until precipitation is complete (pH ~5).

-

Filter the white precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the product from ethanol to yield pure this compound.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the key synthetic routes to this compound.

References

Potential Research Frontiers for 5-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-methyl-4H-1,2,4-triazole-3-thiol, represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, including the presence of a reactive thiol group and a stable triazole ring, allow for extensive chemical modifications, leading to a diverse array of derivatives with a broad spectrum of biological activities. This technical guide explores the core research areas surrounding this compound, providing insights into its synthesis, biological potential, and future research directions.

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives is well-established, primarily involving the cyclization of thiosemicarbazide precursors.[1][2] A common synthetic route involves the reaction of acetic acid hydrazide with an isothiocyanate, followed by base-catalyzed intramolecular cyclization.[3][4] The reactivity of the thiol group provides a convenient handle for introducing various substituents, thereby modulating the compound's physicochemical properties and biological activity.

Experimental Protocol: General Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols

A widely adopted method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[3]

Step 1: Synthesis of Substituted Thiosemicarbazides

-

Dissolve the desired hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add the corresponding isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for a period of 2-4 hours.

-

Cool the reaction mixture to room temperature, which typically results in the precipitation of the thiosemicarbazide derivative.

-

Filter the solid product, wash with cold ethanol, and dry.

Step 2: Cyclization to 1,2,4-triazole-3-thiol

-

Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as 2N sodium hydroxide.[5]

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 3-4.[5]

-

The 1,2,4-triazole-3-thiol derivative precipitates out of the solution.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[3]

Promising Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

A significant body of research highlights the potent antimicrobial properties of 1,2,4-triazole-3-thiol derivatives against a spectrum of bacterial and fungal pathogens.[6][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| S-substituted 1,2,4-triazole-3-thiols | Escherichia coli | 31.25 - 62.5 | [6] |

| S-substituted 1,2,4-triazole-3-thiols | Staphylococcus aureus | 31.25 - 62.5 | [6] |

| S-substituted 1,2,4-triazole-3-thiols | Pseudomonas aeruginosa | 62.5 - 125 | [6] |

| S-substituted 1,2,4-triazole-3-thiols | Candida albicans | 31.25 - 62.5 | [6] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | < 3.125 | [8] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | < 3.125 | [8] |

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs.[9] Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.[10][11] Some derivatives have been found to inhibit cancer cell migration and the growth of tumor spheroids.[10]

| Compound Class | Cell Line | Activity (EC50 in µM) | Reference |

| 1,2,4-triazole-3-thiol hydrazone derivatives | Human melanoma (IGR39) | 2 - 17 | [10] |

| 1,2,4-triazole-3-thiol hydrazone derivatives | Triple-negative breast cancer (MDA-MB-231) | 2 - 17 | [10] |

| 1,2,4-triazole-3-thiol hydrazone derivatives | Pancreatic carcinoma (Panc-1) | 2 - 17 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Several derivatives of this compound have been reported to possess significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

| Compound Class | Assay | Activity | Reference |

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | COX-2 Inhibition | IC50 = 21.53 µM | [12] |

| S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols | Carrageenan-induced rat paw edema | Active | [13] |

Signaling Pathway Modulation: The Wnt/β-catenin Pathway

Recent studies have implicated triazole-based compounds as inhibitors of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is often dysregulated in diseases like cancer and metabolic disorders.[15] Inhibition of this pathway by triazole derivatives can lead to the degradation of β-catenin, a key downstream effector, thereby suppressing target gene expression involved in cell proliferation and survival.

Future Research Directions and Opportunities

The versatility of the this compound scaffold presents numerous avenues for future research:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents at the N4 and S3 positions can lead to the identification of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying the observed biological activities is crucial for rational drug design.

-

Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of promising triazole derivatives could improve their therapeutic efficacy.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and viral diseases, could unveil new applications.

-

Coordination Chemistry: The thiol group and nitrogen atoms of the triazole ring make these compounds excellent ligands for metal coordination, opening up possibilities in the design of novel metallodrugs and materials.[16]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | Sciety [sciety.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) The Research of Anti-Inflammatory Activity of [research.amanote.com]

- 15. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols: 5-Methyl-4H-1,2,4-triazole-3-thiol and its Derivatives as Corrosion Inhibitors for Steel

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional promise due to their ability to adsorb onto the metal surface and form a protective barrier. 5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives are a class of such compounds that have demonstrated high inhibition efficiency for steel, particularly in acidic environments. These molecules adsorb on the steel surface through the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazole ring, effectively blocking the active corrosion sites. This document provides detailed application notes and experimental protocols for the use of these compounds as corrosion inhibitors for steel.

Data Presentation

The following tables summarize the quantitative data on the inhibition efficiency of various derivatives of this compound.

Table 1: Inhibition Efficiency of 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) for Mild Steel in 1 M HCl at 303 K (Weight Loss Method)

| Concentration (mM) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) |

| 0.0 | - | - |

| 0.1 | 1.11 | 28.5 |

| 0.3 | 0.85 | 45.1 |

| 0.5 | 0.54 | 65.1 |

| 1.0 | 0.43 | 69.2 |

Data extracted from a study by Prog. Color Colorants Coat.[1]

Table 2: Effect of Temperature on the Inhibition Efficiency of 0.3 mM MNATT for Mild Steel in 1 M HCl (Weight Loss Method)

| Temperature (K) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (%) |

| 303 | 0.85 | 69.7 |

| 313 | - | 75.2 |

| 323 | - | 80.1 |

| 333 | - | 84.3 |

Data extracted from a study by Prog. Color Colorants Coat.[1]

Table 3: Inhibition Efficiency of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) for Low-Carbon Steel in 0.5 M HCl at 298 K

| Concentration (ppm) | Inhibition Efficiency (%) |

| 50 | 52.27 |

| 100 | 68.50 |

| 200 | 81.25 |

| 300 | 89.00 |

Data extracted from a study by BMC Chem.[2]

Table 4: Electrochemical Parameters for Low-Carbon Steel in 0.5 M HCl in the Absence and Presence of 300 ppm ATFS at 298 K

| Condition | Ecorr (mV vs. SCE) | Icorr (µA·cm⁻²) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) |

| Blank (0.5 M HCl) | -485 | 1023 | 45 | 110 |

| 300 ppm ATFS | -530 | 112 | 415 | 24 |

Data extracted from a study by BMC Chem.[2]

Experimental Protocols

1. Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives

This protocol describes a general method for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are precursors to many of the studied corrosion inhibitors.

-

Step 1: Synthesis of Potassium Dithiocarbazinate. A mixture of a substituted benzoic acid hydrazide and carbon disulfide is reacted in an alkaline ethanol solution to yield the corresponding potassium dithiocarbazinate salt.

-

Step 2: Cyclization to form the Triazole Ring. The potassium dithiocarbazinate salt is then refluxed with hydrazine hydrate. The reaction mixture is cooled, and the pH is adjusted to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The crude product is then purified by recrystallization.

2. Preparation of Steel Specimens

Proper preparation of the steel specimens is crucial for obtaining reproducible corrosion testing results.

-

Materials: Mild steel or low-carbon steel sheets.

-

Procedure:

-

Cut the steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).

-

Drill a hole at one end for suspension.

-

Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

-

Degrease the polished coupons by washing with acetone or ethanol.

-

Rinse with deionized water and dry thoroughly.

-

Store the prepared specimens in a desiccator until use.

-

3. Weight Loss Method

The weight loss method is a straightforward technique for determining the average corrosion rate.

-

Procedure:

-

Weigh the prepared steel specimens accurately using an analytical balance (W_initial).

-

Immerse the specimens in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the inhibitor at a constant temperature.

-

After a specific immersion time (e.g., 24 hours), retrieve the specimens.

-

Carefully remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with deionized water and acetone.

-

Dry the cleaned specimens and re-weigh them (W_final).

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

CR (g·m⁻²·h⁻¹) = (W_initial - W_final) / (A * t) IE% = [(CR_blank - CR_inh) / CR_blank] * 100

where A is the surface area of the specimen, t is the immersion time, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.

-

4. Potentiodynamic Polarization

Potentiodynamic polarization measurements provide insights into the kinetics of the anodic and cathodic corrosion reactions.

-

Apparatus: A potentiostat/galvanostat with a three-electrode cell setup.

-

Electrodes:

-

Working Electrode: Prepared steel specimen.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum foil or graphite rod.

-

-

Procedure:

-

Assemble the three-electrode cell with the prepared steel specimen as the working electrode immersed in the test solution.

-

Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Plot the resulting current density versus potential (Tafel plot).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.

-

Calculate the inhibition efficiency (IE%) using the following equation:

IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

5. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.

-

Apparatus: A potentiostat/galvanostat with a frequency response analyzer.

-

Procedure:

-

Use the same three-electrode cell setup as for potentiodynamic polarization.

-

After the OCP has stabilized, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance response of the system.

-

Analyze the data using Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation:

IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

Visualizations

Caption: Experimental workflow for evaluating corrosion inhibitors.

Caption: Proposed mechanism of corrosion inhibition.

References

Application of 5-Methyl-4H-1,2,4-triazole-3-thiol in Antifungal Drug Development

Introduction: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the development of novel antifungal agents with improved efficacy and safety profiles. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with prominent examples including fluconazole and itraconazole.[1] 5-methyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for the synthesis of new derivatives with potential antifungal activity. Its derivatives have shown promise against a range of fungal pathogens, often exhibiting potent activity comparable or superior to existing drugs.[2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the antifungal potential of this compound and its derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, derivatives of this compound are believed to exert their antifungal effects by disrupting the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical component of the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is the major sterol in the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors.[5] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.

Antifungal Activity Data

Numerous studies have reported the in vitro antifungal activity of various derivatives of this compound against a panel of clinically relevant fungal pathogens. The data is often presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |

| Schiff base derivative 5b | Microsporum gypseum | 15 | Ketoconazole | 30 | [2] |

| Schiff base derivative 5c | Microsporum gypseum | 15 | Ketoconazole | 30 | [2] |

| Schiff base derivative 5d | Microsporum gypseum | 15 | Ketoconazole | 30 | [2] |

| Schiff base derivative 5e | Microsporum gypseum | 15 | Ketoconazole | 30 | [2] |

| Schiff base derivative 5m | Microsporum gypseum | 15 | Ketoconazole | 30 | [2] |

| Schiff base derivative 5n | Microsporum gypseum | 15 | Ketoconazole | 30 | [2] |

| 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | Candida albicans | 30 | Fluconazole | 15 | [6] |

| 4-(4-chlorobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | Aspergillus niger | 35 | Fluconazole | 18 | [6] |

| 4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | Candida albicans | 25 | Fluconazole | 15 | [6] |

| 4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | Aspergillus niger | 31 | Fluconazole | 18 | [6] |

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff base derivatives, a common class of compounds derived from this compound.

Materials:

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

-

Substituted benzaldehydes

-

Ethanol

-

Glacial acetic acid

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve equimolar amounts of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and a substituted benzaldehyde in a suitable volume of ethanol in a round-bottom flask.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the progress of the reaction using TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product in a desiccator.

-

Further purify the product by recrystallization from ethanol.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27/M38-A)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

Test compounds (this compound derivatives)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Sterile saline

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free growth control well and a sterile medium control well.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

-

Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to the final required inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeast). Add 100 µL of the final inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi, as per CLSI guidelines.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control. This can be determined visually or by reading the optical density at 530 nm using a microplate reader.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-